molecular formula C9H18ClN B2860766 9-Azabicyclo[3.3.2]decane;hydrochloride CAS No. 157943-19-6

9-Azabicyclo[3.3.2]decane;hydrochloride

Cat. No.: B2860766
CAS No.: 157943-19-6
M. Wt: 175.7
InChI Key: KLGPOPAFSQDUHY-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Bridged Azacyclic Chemistry

The history of heterocyclic chemistry began in the early 19th century with the discovery of simple aromatic heterocycles like furan. numberanalytics.com The exploration of more complex, saturated, and bridged systems followed as synthetic methodologies became more sophisticated. The initial syntheses of bridged azabicyclic compounds were often extensions of methods developed for their carbocyclic counterparts. Early methods for creating nitrogen-containing rings, such as reactions between amines and dihalides, laid the groundwork for constructing these intricate structures. rsc.org

A significant conceptual leap in the synthesis of bridged systems was the Beckmann rearrangement, discovered in 1886. researchgate.net This reaction, which converts an oxime to an amide, provided a powerful tool for ring expansion and the introduction of a nitrogen atom into a cyclic framework, a strategy that would later be applied to the synthesis of complex bridged lactams. researchgate.netcore.ac.uk The development of intramolecular cyclization reactions has been pivotal in the evolution of bridged azacyclic chemistry. Strategies such as reductive cyclizations, radical cyclizations, and transition metal-catalyzed C-H activation have provided increasingly efficient and atom-economical pathways to these scaffolds. rsc.orgumich.edu Over the last few decades, the focus has shifted towards developing stereocontrolled and versatile synthetic routes, enabling the creation of a wide array of functionalized azabicyclic structures for applications in medicinal chemistry and materials science. researchgate.net The evolution of these synthetic methods reflects a broader trend in organic chemistry towards the construction of complex, three-dimensional molecules with high precision.

Structural Significance of the 9-Azabicyclo[3.3.2]decane Skeleton in Organic Synthesis

The 9-Azabicyclo[3.3.2]decane skeleton, a unique framework featuring a nitrogen atom at a bridgehead position, presents both synthetic challenges and opportunities. Its rigid, three-dimensional structure makes it a valuable scaffold for orienting substituents in a well-defined spatial arrangement, which is a key consideration in the design of biologically active molecules and complex natural products.

Conformational Analysis: The conformation of the bicyclo[3.3.2]decane system, the carbocyclic parent of the 9-aza analogue, has been a subject of detailed study. These investigations are crucial for understanding the shape and reactivity of the corresponding azabicycle. The bicyclo[3.3.2]decane framework is known to exist in a conformational equilibrium between two primary forms: the twin-chair and the boat-chair conformations. rsc.orgstir.ac.uk

Twin-Chair Conformation: In this arrangement, both the seven-membered and six-membered rings adopt chair-like conformations.

Boat-Chair Conformation: Here, one ring is in a boat conformation while the other maintains a chair form.

Spectral studies and reduction experiments on bicyclo[3.3.2]decane derivatives have shown that there is very little free energy difference between these two conformers. rsc.org This conformational flexibility is a key structural feature. The introduction of a nitrogen atom at the 9-position is expected to influence this equilibrium, but the fundamental twin-chair and boat-chair possibilities remain. This defined, yet flexible, three-dimensional topology is a significant feature that chemists can exploit in synthesis.

Synthetic Utility: The 9-Azabicyclo[3.3.2]decane skeleton serves as a key structural motif that can be accessed through strategic synthetic transformations. A notable example is the use of the Beckmann rearrangement to construct a functionalized version of this framework. core.ac.uk Research has demonstrated the selective formation of 10-oxo-9-azabicyclo[3.3.2]decanes from the corresponding bicyclo[3.3.1]nonane oxime precursors. core.ac.uksemanticscholar.orguniv.kiev.ua This ring expansion reaction effectively inserts a nitrogen atom next to a bridgehead carbon, creating the desired [3.3.2] bridged lactam system. The success of this rearrangement highlights the stability of the 9-azabicyclo[3.3.2]decene carbocation transition state, which is a key intermediate in the reaction. core.ac.uk The resulting bridged lactam is a versatile intermediate, offering multiple sites for further functionalization in the synthesis of more complex molecules.

Precursor SystemReactionProduct SystemKey Feature
Bicyclo[3.3.1]nonane oximeBeckmann Rearrangement10-Oxo-9-azabicyclo[3.3.2]decaneRing expansion to form the bridged lactam

Overview of Research Trajectories in 9-Azabicyclo[3.3.2]decane and Analogues

Research into bridged azabicyclic systems is largely driven by their potential applications in medicinal chemistry. The rigid, three-dimensional nature of scaffolds like 9-azabicyclo[3.3.2]decane allows them to present functional groups to biological targets with high specificity, potentially leading to increased potency and reduced off-target effects. While direct therapeutic applications of 9-azabicyclo[3.3.2]decane hydrochloride are not widely documented, the research trajectories of closely related analogues provide a clear indication of its potential.

Analogues in Drug Discovery: Azabicyclic scaffolds are prevalent in drug discovery programs. For instance, the slightly smaller 9-azabicyclo[3.3.1]nonane and the related 8-azabicyclo[3.2.1]octane cores are key components in compounds designed to interact with the central nervous system. acs.orgrsc.org These frameworks have been explored for their utility as:

Enzyme Inhibitors: Novel inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which are being investigated for inflammatory conditions, have been developed using an azabicyclo[3.2.1]octane core. acs.org

Receptor Ligands: The 9-azabicyclo[3.3.1]nonane skeleton has been incorporated into potent agonists for the GPR119 receptor, a target for metabolic diseases.

The primary research goal is to use the rigid bicyclic core to control the stereochemistry and conformation of substituents that interact with the biological target. acs.org This allows for a systematic exploration of structure-activity relationships (SAR).

Future Directions for the [3.3.2] System: Based on the research into its analogues, the 9-azabicyclo[3.3.2]decane framework represents an under-explored but promising scaffold. Its unique size and conformational properties offer opportunities to develop novel chemical entities. Future research is likely to focus on:

Development of Novel Synthetic Routes: Creating efficient and stereoselective methods to synthesize variously substituted 9-azabicyclo[3.3.2]decane derivatives.

Incorporation into Medicinal Chemistry Programs: Using the 9-azabicyclo[3.3.2]decane skeleton as a novel scaffold to design ligands for known and novel biological targets, leveraging its distinct three-dimensional structure.

Computational Studies: Further computational analysis of the conformational landscape of substituted 9-azabicyclo[3.3.2]decanes to guide the design of molecules with specific shapes and properties. nih.gov

The exploration of this particular bridged system could lead to the discovery of new therapeutic agents with improved pharmacological profiles.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

9-azabicyclo[3.3.2]decane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-3-8-4-2-6-9(5-1)10-7-8;/h8-10H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGPOPAFSQDUHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCCC(C1)NC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the 9 Azabicyclo 3.3.2 Decane Scaffold

Foundational Synthetic Routes and Precursor Chemistry

The synthesis of the 9-azabicyclo[3.3.2]decane core often originates from smaller, more common bicyclic structures. Key methodologies include ring expansion reactions, intramolecular cyclizations to form precursors, and condensation reactions that build the foundational frameworks necessary for subsequent expansion.

The Beckmann rearrangement, a classic reaction for converting an oxime to an amide, serves as a powerful tool for ring expansion in the synthesis of azabicyclic systems. This method has been successfully applied to bicyclo[3.3.1]nonane oxime precursors to yield the larger 10-oxo-9-azabicyclo[3.3.2]decane lactam structure.

The success of the Beckmann rearrangement is highly dependent on the stability of the carbocation transition state formed during the reaction. In the context of forming the 9-azabicyclo[3.3.2]decane system, studies have shown that the bicyclo[3.3.1]nonane skeleton is sufficiently large and flexible to stabilize the requisite 9-azabicyclo[3.3.2]decene carbocation transition state. This stability allows the reaction to proceed as a normal Beckmann rearrangement rather than undergoing fragmentation, which is a common issue in more strained bicyclic systems like bicyclo[2.2.1]heptanes. The presence of multiple possible cationic transition states in the more flexible system facilitates the rearrangement, similar to the behavior observed in the rearrangement of cyclohexanone (B45756) oxime.

The Beckmann rearrangement of substituted 9-oximinobicyclo[3.3.1]nonane-3-carboxylic acids has been shown to be a regiospecific process, leading to the selective formation of functionalized 10-oxo-9-azabicyclo[3.3.2]decanes in high yields. The stereochemistry of the starting oxime (syn- or anti- relative to a specific substituent) directs the migration of the anti-periplanar group, thus controlling the regiochemical outcome of the ring expansion.

For instance, the rearrangement of anti-9-oximinobicyclo[3.3.1]nonane-3-carboxylic acid in trifluoroacetic acid results in the exclusive formation of anti-9-aza-10-oxobicyclo[3.3.2]decane-3-carboxylic acid. This transformation highlights the high degree of regiospecificity and stereoselectivity inherent in this synthetic approach.

PrecursorProductYield
anti-9-oximinobicyclo[3.3.1]nonane-3-carboxylic acidanti-9-aza-10-oxobicyclo[3.3.2]decane-3-carboxylic acid85%
syn-9-oximinobicyclo[3.3.1]nonane-3-carboxylic acidsyn-9-aza-10-oxobicyclo[3.3.2]decane-3-carboxylic acid85%

While direct intramolecular cyclization to form the 9-azabicyclo[3.3.2]decane ring system is less common, this strategy is fundamental for constructing the necessary precursor scaffolds, particularly the 9-azabicyclo[3.3.1]nonane core. These precursors can then undergo subsequent ring expansion reactions.

The construction of the related 9-azabicyclo[3.3.1]nonane system often employs intramolecular N-cyclization. This involves a suitably functionalized acyclic or monocyclic precursor containing a nitrogen nucleophile and an electrophilic center, positioned to favor the formation of the bicyclic structure. For example, a strategy reported for a related oxa-aza system involved treating a cyclization precursor with trifluoroacetic acid, which induced rapid intramolecular cyclization to yield a hemiaminal intermediate with an 80% yield. This intermediate was then converted to the desired 3,7-dioxa-9-aza-bicyclo[3.3.1]nonane. Such strategies create the core bicyclic structure that is essential for potential further transformations into larger systems like the [3.3.2] scaffold.

Condensation reactions are a cornerstone in the synthesis of bicyclic amines and are frequently used to build the 9-azabicyclo[3.3.1]nonane skeleton. This scaffold serves as a direct precursor that can be elaborated into the 9-azabicyclo[3.3.2]decane system via ring expansion methodologies like the aforementioned Beckmann rearrangement.

A well-established method for synthesizing the 9-azabicyclo[3.3.1]nonan-3-one core is a variation of the Robinson-Schöpf reaction. This involves a multicomponent condensation. For example, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one can be prepared by reacting benzylamine, glutaraldehyde, and acetone (B3395972) dicarboxylic acid. This reaction assembles the bicyclic framework in a single pot, providing a key intermediate for further synthetic manipulations, including potential ring expansion to the [3.3.2] system.

Reactant 1Reactant 2Reactant 3ProductYield
BenzylamineGlutaraldehydeAcetone dicarboxylic acid9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one54%

These foundational methods, which primarily construct the robust 9-azabicyclo[3.3.1]nonane intermediate, are critical first steps in synthetic pathways that ultimately lead to the more complex 9-azabicyclo[3.3.2]decane scaffold.

Oxymercuration and Halogenation of Cycloalkenes for Heterobicyclic Precursors

While classical methods, the principles of intramolecular cyclization following the functionalization of cycloalkenes are foundational in heterocyclic chemistry. The general strategy involves creating a cycloalkane with an appropriately positioned amine precursor and a leaving group, which can be installed via halogenation.

An analogous approach in the synthesis of other nitrogen-containing bicyclic systems involves the intramolecular cyclization of amino-olefins. For instance, the Hofmann–Löffler–Freytag reaction involves the generation of a nitrogen-centered radical from an N-haloamine under UV light. This radical can abstract a hydrogen atom from a δ-carbon, and subsequent intramolecular substitution leads to the formation of a pyrrolidine (B122466) ring. While not a direct application to the 9-Azabicyclo[3.3.2]decane system from a simple cycloalkene, this illustrates the concept of using halogenated amine precursors for cyclization.

A hypothetical pathway towards a 9-Azabicyclo[3.3.2]decane precursor could involve a suitably substituted cyclononene. Halogenation of the double bond would introduce reactive sites. An appended nitrogen-containing side chain could then participate in an intramolecular cyclization to form the bridged system. However, specific examples employing oxymercuration or direct halogenation for the synthesis of the 9-azabicyclo[3.3.2]decane scaffold are not prominently featured in recent literature, which favors more advanced catalytic methods.

Advanced and Modern Synthetic Strategies

Modern synthetic chemistry offers powerful tools for the construction of complex molecular architectures like the 9-azabicyclo[3.3.2]decane core. These methods often provide higher efficiency, selectivity, and functional group tolerance.

Organometallic Catalysis in Bridged Azacyclic Construction

Organometallic catalysis, particularly with transition metals like rhodium, has emerged as a robust strategy for synthesizing bridged azacycles. researchgate.netnih.gov These reactions often proceed through reactive intermediates such as metal-associated nitrenes, which can undergo subsequent cascade reactions.

A notable approach involves rhodium(II)-catalyzed nitrene/alkyne cascade reactions. nsf.gov In this methodology, precursors like carbonazidates are treated with a rhodium(II) catalyst to generate a metallonitrene. This intermediate can react with a tethered alkyne, initiating a cascade that terminates in a C-H bond insertion to form the bridged bicyclic system. nsf.gov The choice of catalyst and solvent is crucial for optimizing the yield of the desired bridged product. nsf.gov For instance, the use of Rh₂(esp)₂ in isopropyl acetate (B1210297) has been shown to significantly improve yields in certain systems. nsf.gov

While this method has been demonstrated for various bridged azacycles, its direct application to the 9-azabicyclo[3.3.2]decane scaffold would depend on the synthesis of a suitable precursor containing a nine-membered ring or a precursor that can expand to it. The versatility of rhodium catalysis in C-H activation and insertion reactions makes it a promising tool for accessing such complex scaffolds. nih.gov The synthesis of a boron analogue, B-allyl-10-phenyl-9-borabicyclo[3.3.2]decane, highlights the feasibility of constructing the bicyclo[3.3.2]decane framework using organometallic reagents, suggesting that nitrogen-containing analogues could be accessible through similar strategies. nih.gov

Table 1: Rhodium-Catalyzed Synthesis of Bridged Azacycles

Catalyst Reaction Type Key Transformation Ref
Rh₂(esp)₂ Nitrene/Alkyne Cascade Intramolecular C-H Insertion nsf.gov
Rh(III) complexes C-H Activation Intermolecular C-C Coupling nih.gov
Rhodium(II) acetate (3+2) Cycloaddition Denitrogenative transformation of triazoles researchgate.net

Higher-Order Cycloaddition Reactions in the Context of Bridged Systems

Higher-order cycloadditions, which involve more than 6π electrons, are powerful reactions for rapidly constructing medium-sized rings and complex polycyclic systems. groupjorgensen.com These reactions are governed by the principles of orbital symmetry. groupjorgensen.com

The [8+2] cycloaddition is a valuable tool for synthesizing bicyclic systems, often with high stereocontrol. In this reaction, an 8π component reacts with a 2π component to form a ten-membered ring, which in the context of intramolecular reactions or with cyclic components, can form bridged systems. Tropone and its derivatives are common 8π components used in these reactions. chinesechemsoc.org

Organocatalysis has been successfully applied to render these cycloadditions asymmetric. For example, chiral bifunctional guanidine (B92328) catalysts have been used in the [8+2] cycloaddition of tropones with azlactones. chinesechemsoc.org This reaction proceeds via a 1,8-addition/annulation process to afford bicyclo[5.3.0]decane derivatives with excellent diastereoselectivity and enantioselectivity. chinesechemsoc.org The development of such catalytic systems allows for the controlled synthesis of complex chiral molecules containing bridged or fused ring systems.

Table 2: Examples of Organocatalytic [8+2] Cycloadditions

8π Component 2π Component Catalyst Type Product Scaffold Ref
Tropone Azlactone Chiral Guanidine Bicyclo[5.3.0]decane chinesechemsoc.org
Heptafulvene Allenoate Chiral Phosphine Bicyclo[5.3.0]decane rsc.org

Other higher-order cycloadditions, such as [6+2], [6+4], and [10+4], also provide access to various ring systems.

[6+2] Cycloaddition: This reaction involves a 6π and a 2π system to form an eight-membered ring. youtube.com The feasibility and stereochemical outcome of these reactions depend on whether they are conducted under thermal or photochemical conditions, which dictates the orbital symmetries of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). youtube.com

[6+4] Cycloaddition: This process combines a 6π component (like cycloheptatriene (B165957) or tropone) with a 4π component (a diene) to create a ten-membered ring. wikipedia.org These reactions can be promoted thermally or by transition metals, with the two methods often providing complementary stereoselectivity. wikipedia.org The thermal reaction typically yields the exo product, while the metal-promoted version gives the endo product. wikipedia.org However, a key challenge can be a lack of periselectivity, leading to mixtures of products. organicreactions.org

[10+4] Cycloaddition: This is a less common but powerful cycloaddition for forming large, fourteen-membered rings. The development of catalytic and asymmetric versions of these reactions is an active area of research. rsc.org

These cycloaddition strategies are highly valuable for the synthesis of complex carbocyclic and heterocyclic frameworks, including scaffolds related to the 9-azabicyclo[3.3.2]decane system.

Divergent Synthesis Strategies for Derivatization

Divergent synthesis is a strategy that allows for the creation of a library of structurally related compounds from a common intermediate. This approach is highly efficient for exploring the chemical space around a particular scaffold and for structure-activity relationship studies.

For azabicyclic systems, a divergent approach could start with the construction of a functionalized core, such as a 10-oxo-9-azabicyclo[3.3.2]decane, which can be synthesized via a Beckmann rearrangement of a bicyclo[3.3.1]nonane oxime derivative. The ketone functionality in this intermediate serves as a handle for a wide range of chemical transformations. It can be reduced to an alcohol, converted to an amine, or used in olefination reactions.

A manganese(III)-mediated reaction has been shown to produce either pyridines or 2-azabicyclo[3.3.1]non-2-en-1-ol derivatives from the same types of starting materials (vinyl azides and cyclopropanols) by simply changing the substrate structure. nih.gov This represents a divergent synthesis where the reaction pathway is switched to produce fundamentally different scaffolds. The resulting 2-azabicyclo[3.3.1]nonane derivatives are highly functionalized and can be further transformed into a variety of other related structures. nih.gov Such strategies are invaluable for generating molecular diversity from common precursors.

Stereocontrolled Functionalization of the 9-Azabicyclo[3.3.2]decane Framework

The inherent structural rigidity of the 9-azabicyclo[3.3.2]decane core presents both challenges and opportunities for stereoselective synthesis. Researchers have explored various strategies to introduce functional groups at specific positions with predictable stereochemical outcomes. One notable approach involves the stereocontrolled synthesis of 10-oxo-9-azabicyclo[3.3.2]decane derivatives through a Beckmann rearrangement of bicyclo[3.3.1]nonane oximes.

A key investigation in this area has demonstrated the selective formation of new functionalized 10-oxo-9-azabicyclo[3.3.2]decanes. researchgate.netresearchgate.netsemanticscholar.org This transformation's stereochemical outcome is intricately linked to the configuration of the starting oxime precursor, offering a pathway to diastereomerically distinct products.

The Beckmann rearrangement of 3-carboxybicyclo[3.3.1]nonane oximes has been shown to be a viable method for accessing the 9-azabicyclo[3.3.2]decane lactam system. core.ac.uk The reaction proceeds with a high degree of regio- and stereospecificity, which is influenced by the stereochemistry of the oxime (syn- or anti-isomer) relative to the neighboring carboxylic acid group. This neighboring group participation plays a critical role in directing the rearrangement pathway, thereby controlling the stereochemistry of the resulting lactam. core.ac.uk

For instance, the rearrangement of the syn-oxime of a 3-carboxybicyclo[3.3.1]nonanone derivative is expected to yield a specific diastereomer of the corresponding 10-oxo-9-azabicyclo[3.3.2]decane-3-carboxylic acid, while the anti-oxime would lead to the opposite diastereomer. This stereochemical control is crucial for the synthesis of enantiomerically pure and diastereomerically defined building blocks for further synthetic elaborations.

While the Beckmann rearrangement provides a foundational method for accessing stereochemically defined 10-oxo-9-azabicyclo[3.3.2]decane derivatives, the exploration of other stereocontrolled functionalization reactions on this scaffold remains an area of active research. The development of catalytic asymmetric methods, the use of chiral auxiliaries, and the diastereoselective reduction of the ketone functionality at the C-10 position are promising avenues for expanding the chemical space of stereochemically diverse 9-azabicyclo[3.3.2]decane analogs.

Below is a data table summarizing the key transformation discussed:

Starting MaterialReactionProductKey Stereochemical Feature
syn-3-Carboxybicyclo[3.3.1]nonanone oximeBeckmann RearrangementSpecific diastereomer of 10-oxo-9-azabicyclo[3.3.2]decane-3-carboxylic acidThe stereochemistry of the newly formed stereocenter is directed by the syn-configuration of the oxime.
anti-3-Carboxybicyclo[3.3.1]nonanone oximeBeckmann RearrangementOpposite diastereomer of 10-oxo-9-azabicyclo[3.3.2]decane-3-carboxylic acidThe stereochemistry of the newly formed stereocenter is directed by the anti-configuration of the oxime.

Conformational Analysis and Stereochemistry of 9 Azabicyclo 3.3.2 Decane Systems

Inherent Conformational Preferences of the Bicyclo[3.3.2]decane Skeleton

The foundational bicyclo[3.3.2]decane skeleton is characterized by its notable conformational flexibility, a direct consequence of the interplay between its constituent seven-membered rings.

Equilibrium Between Twin-Chair and Boat-Chair Conformations

The bicyclo[3.3.2]decane system is primarily defined by a dynamic equilibrium between two principal conformations: the twin-chair and the boat-chair. rsc.org In the twin-chair conformation, both seven-membered rings adopt chair-like geometries. Conversely, the boat-chair conformation is composed of one ring in a boat form and the other in a chair form. rsc.org

While there is evidence for a twin-chair and boat-chair equilibrium, some studies suggest that there is essentially no free energy difference between these conformers. rsc.orgkisti.re.kr However, force field calculations have also suggested that a boat-chair conformation with an eclipsed two-carbon bridge can coexist at equilibrium with a twin twist-chair conformation having a staggered bridge. rsc.org The preferred conformation can be influenced by constraints on the two-carbon bridge; for instance, if the bridge is constrained by a double bond, the boat-chair conformation is favored. rsc.orgkisti.re.kr

Factors Influencing Conformational Stability and Interconversion Barriers

The conformational landscape of the bicyclo[3.3.2]decane system, including the stability of its conformers and the energy barriers for their interconversion, is governed by a delicate balance of several structural and electronic factors.

Stereochemical Aspects and Chiral Recognition

The three-dimensional nature of the 9-azabicyclo[3.3.2]decane system gives rise to important stereochemical considerations, particularly in the synthesis of chiral derivatives and their application in asymmetric processes.

Atropisomerism in Related Bicyclic Decane (B31447) Derivatives

While detailed studies on atropisomerism specifically within the 9-azabicyclo[3.3.2]decane framework are not extensively documented in publicly available research, the principles of this stereochemical phenomenon can be effectively understood by examining closely related, structurally analogous bicyclic systems. The bicyclo[3.3.1]nonane skeleton, a direct homologue of the bicyclo[3.3.2]decane system, provides a well-researched platform for observing and quantifying atropisomerism.

Atropisomerism is a form of axial chirality that arises from hindered rotation around a single bond. For this to occur, the rotational energy barrier must be high enough to allow for the isolation of the individual stereoisomers, known as atropisomers. In the context of bridged bicyclic systems, this phenomenon has been notably observed in derivatives of 9,9-diarylbicyclo[3.3.1]nonane. Unlike more flexible systems where rotation around aryl-carbon bonds is rapid, the rigid, propeller-like orientation of the two aryl groups attached to the C9 position of the bicyclo[3.3.1]nonane core can create significant steric hindrance, thereby restricting rotation and giving rise to stable atropisomers.

Detailed Research Findings

Research conducted by Casarini, Rosini, and their colleagues provides significant insight into the stereodynamics of these systems through dynamic NMR spectroscopy and enantioselective HPLC. nih.govacs.orgunibas.it Their work on variously substituted 9,9-diarylbicyclo[3.3.1]nonanes has demonstrated that the energy barriers to rotation are highly dependent on the nature of the aryl substituents.

A key finding was that the rotational barriers for the two aryl-C9 bonds could be measured and were found to be strikingly different depending on the substituents. For instance, in the case of 9-(4-methoxyphenyl)-9-(1-naphthyl)bicyclo[3.3.1]nonane, the steric bulk of the naphthyl group creates a rotational barrier so high that the resulting atropisomers could be physically separated at room temperature using enantioselective HPLC. nih.govacs.org This is a clear demonstration of stable atropisomerism in a bridged bicyclic system.

Conversely, the study also showed that the rotational barriers in monoaryl-substituted bicyclo[3.3.1]nonanes are considerably lower than those in their diaryl-substituted counterparts, typically too low to allow for the isolation of atropisomers at ambient temperatures. nih.govunibas.it This highlights the necessity of having two bulky substituents at the same bridge position to induce the high degree of steric hindrance required for stable atropisomerism.

The free energies of activation (ΔG‡), which quantify the rotational energy barrier, were determined using variable temperature NMR studies. These values are critical for understanding the stability and interconversion rates of the atropisomers.

CompoundRotating GroupRotational Barrier (ΔG‡ in kcal/mol)Reference
9-(4-methoxyphenyl)-9-(3-methylphenyl)bicyclo[3.3.1]nonane4-methoxyphenyl~16.1 nih.govacs.org
9-(4-methoxyphenyl)-9-(3-methylphenyl)bicyclo[3.3.1]nonane3-methylphenyl~16.1 nih.govacs.org
9-(4-methoxyphenyl)-9-(1-naphthyl)bicyclo[3.3.1]nonane4-methoxyphenyl~16.3 nih.govacs.org
9-(4-methoxyphenyl)-9-(1-naphthyl)bicyclo[3.3.1]nonane1-naphthyl>23 nih.govacs.org

The data clearly indicates that while the rotation of phenyl and substituted phenyl groups has a barrier of around 16 kcal/mol, the introduction of a larger naphthyl group significantly increases the barrier to a level where the atropisomers are configurationally stable and separable.

The structural principles governing atropisomerism in the bicyclo[3.3.1]nonane system are directly applicable to the bicyclo[3.3.2]decane framework. The addition of an extra carbon to one of the bridges is not expected to significantly alter the steric environment around the C9 position (in the corresponding 9,9-disubstituted bicyclo[3.3.2]decane). Therefore, it can be inferred that appropriately substituted 9,9-diaryl-9-azabicyclo[3.3.2]decane derivatives would also exhibit atropisomerism, with rotational barriers of a similar magnitude to their nonane counterparts.

Reaction Mechanisms and Reactivity of 9 Azabicyclo 3.3.2 Decane and Its Derivatives

Mechanistic Studies of Rearrangement Reactions

The inherent strain and conformational flexibility of the bicyclo[3.3.2]decane framework make it susceptible to a variety of rearrangement reactions. Mechanistic studies have focused on understanding the intricate pathways through which these transformations occur.

Elucidation of Fragmentation and Recyclization Pathways

Detailed mechanistic studies elucidating the specific fragmentation and recyclization pathways of 9-Azabicyclo[3.3.2]decane derivatives are not extensively documented in readily available literature. However, the fragmentation of related azabicyclic compounds under mass spectrometry conditions often involves the cleavage of bonds adjacent to the nitrogen atom, leading to the formation of stable iminium ions. The subsequent fragmentation can proceed through various pathways, including the loss of small neutral molecules. Recyclization reactions in similar bicyclic systems can be induced under thermal or catalytic conditions, often proceeding through intermediates that allow for the formation of new ring systems. The specific pathways are highly dependent on the nature of the substituents and the reaction conditions.

Transannular Hydride Shifts in Bicyclo[3.3.2]decane Systems

A notable feature of the bicyclo[3.3.2]decane system is its propensity to undergo transannular hydride shifts, a phenomenon where a hydride ion is transferred from one carbon atom to another non-adjacent carbon atom across the ring system. A key investigation into this phenomenon involved the solvolysis of bicyclo[3.3.2]decan-3-exo-yl toluene-p-sulphonate. researchgate.net This study revealed a significant C-7 to C-3 transannular hydride shift, accounting for 48% of the reaction pathway during the solvolysis of a deuterated analogue. researchgate.net This observation highlights the spatial proximity of the C-7 and C-3 positions within the flexible bicyclo[3.3.2]decane framework, which facilitates this intramolecular hydride transfer. Such transannular interactions are a direct consequence of the molecule's conformation and play a crucial role in dictating the product distribution in reactions involving carbocationic intermediates.

Investigations into Specific Reactivity Patterns

Beyond rearrangement reactions, the bicyclo[3.3.2]decane skeleton and its derivatives exhibit specific reactivity patterns that have been the focus of targeted investigations.

Autoxidation Studies of Bicyclo[3.3.2]decane

Specific experimental studies on the autoxidation of bicyclo[3.3.2]decane are not well-documented in the reviewed literature. However, the general mechanism of autoxidation in alkanes involves a free radical chain reaction initiated by the abstraction of a hydrogen atom to form an alkyl radical. This radical then reacts with molecular oxygen to form a peroxy radical, which can subsequently abstract a hydrogen atom from another alkane molecule to form a hydroperoxide and propagate the chain reaction. In the case of bicyclo[3.3.2]decane, the bridgehead protons would be particularly susceptible to abstraction due to the formation of a relatively stable tertiary radical. The subsequent steps would follow the established pattern of autoxidation, leading to the formation of hydroperoxides and other oxygenated derivatives.

Solvolytic Studies on Bridged Epoxides and Tosylates

The solvolysis of derivatives of bicyclo[3.3.2]decane, particularly epoxides and tosylates, provides valuable insights into the reactivity of this ring system and the nature of the carbocationic intermediates formed.

Studies on the solvolysis of exo-2,3-epoxybicyclo[3.3.2]decane have been undertaken to understand the pathways of ring-opening reactions. The acid-catalyzed opening of the epoxide ring is expected to proceed via a carbocationic intermediate, the stability and subsequent reactions of which are influenced by the bicyclic framework.

The solvolysis of bicyclo[3.3.2]decan-3-exo-yl tosylate has been shown to be extremely reactive in buffered acetolysis. researchgate.net The high reactivity is attributed to the relief of steric strain upon ionization and the potential for anchimeric assistance. The primary products of this reaction are bicyclo[3.3.2]dec-2-ene (94%) and the corresponding 3-acetates (6%), with a notable preference for the exo-acetate. researchgate.net The significant occurrence of a transannular hydride shift in this reaction, as mentioned earlier, further underscores the complex interplay of factors governing the solvolysis of this system.

DerivativeReaction ConditionKey FindingsReference
Bicyclo[3.3.2]decan-3-exo-yl toluene-p-sulphonateBuffered AcetolysisExtremely high reactivity; formation of bicyclo[3.3.2]dec-2-ene (94%) and 3-acetates (6%); significant C-7 to C-3 transannular hydride shift (48%). researchgate.net
exo-2,3-Epoxybicyclo[3.3.2]decaneSolvolysisMechanistic studies on ring-opening pathways. wikipedia.org

Reactivity of 9-Oxobicyclo[3.3.2]decanone Derivatives

Specific studies detailing the reactivity of 9-oxobicyclo[3.3.2]decanone, the ketone derivative of the bicyclo[3.3.2]decane system at the bridgehead position, are limited in the available literature. However, the reactivity of such a ketone would be influenced by the steric hindrance around the carbonyl group imposed by the bicyclic structure. Reactions such as reduction with hydride reagents or nucleophilic addition would likely be slower compared to less hindered ketones. The enolization of this ketone could also be of interest, potentially leading to bridgehead enolates, which are generally considered to be unstable. The specific reaction pathways and product distributions would be highly dependent on the reaction conditions and the nature of the reagents employed.

N-Oxide Chemistry and Bond Dissociation Enthalpies

The study of N-oxide chemistry, particularly concerning bond dissociation enthalpies (BDEs), provides crucial insights into the reactivity and stability of bicyclic amines. The N-O bond in amine N-oxides is a point of significant chemical interest due to its zwitterionic nature and its role in various reaction mechanisms. Computational studies have become indispensable in determining the thermochemical properties of these compounds, as experimental measurements can be challenging due to their low volatility and hygroscopic nature. bohrium.com

Computational Analysis of N-O Bond Dissociation in Bridgehead Bicyclic Amine N-Oxides

A comprehensive computational study has shed light on the structures and energetics of various amine N-oxides, including bridgehead bicyclic amine N-oxides, which serve as structural analogs to 9-Azabicyclo[3.3.2]decane. nih.govnih.gov This research employed density functional theory (DFT) to calculate the N-O bond dissociation energies (BDEs), providing a comparative analysis across different molecular structures. researchgate.netresearchgate.net

The research utilized multiple computational models, primarily B3LYP/6-31G* and M06/6-311G+(d,p), to determine the gas-phase enthalpies of formation and the subsequent N-O bond dissociation enthalpies. nih.govresearchgate.net The calculations explored a range of amine N-oxides, revealing significant variations in BDEs, spanning approximately 40 kcal/mol. nih.govresearchgate.net

Of particular relevance is the analysis of bridgehead bicyclic amine N-oxides, such as 1-azabicyclo[2.2.2]octane N-oxide (quinuclidine N-oxide) and 1-azabicyclo[3.3.3]undecane N-oxide (manxine N-oxide), which have differing strain energies. nih.gov While the specific compound 9-Azabicyclo[3.3.2]decane N-oxide was noted as "presently unknown" in the context of this specific computational study, the data for analogous structures provide valuable estimations and understanding of the chemical behavior. semanticscholar.org

The calculated N-O bond dissociation enthalpies for selected bridgehead bicyclic amine N-oxides are presented in the table below. These values represent the enthalpy change for the dissociation of the N-oxide to the corresponding amine and an oxygen atom in its triplet state (³O).

Table 1: Calculated N-O Bond Dissociation Enthalpies (BDE) for Selected Bridgehead Bicyclic Amine N-Oxides

Compound BDE (kcal/mol) at B3LYP/6-31G* BDE (kcal/mol) at M06/6-311G+(d,p)
1-Azabicyclo[3.3.2]decane N-oxide 48.2 50.2
1-Azabicyclo[2.2.2]octane N-oxide (Quinuclidine N-oxide) - -
1-Azabicyclo[3.3.3]undecane N-oxide (Manxine N-oxide) - -
1-Azabicyclo[2.2.2]octan-2-one N-oxide (2-Quinuclidinone N-oxide) 47.7 49.6

Data sourced from a computational study on amine and lactam N-oxides. nih.gov

The study highlights a significant discrepancy between experimental thermochemical data and computational predictions for some amine N-oxides, such as the BDE difference between pyridine N-oxide and trimethylamine N-oxide. nih.govresearchgate.net The calculated values, however, are considered to provide a more consistent picture, especially when comparing a homologous series of compounds. nih.gov The "extra" resonance stabilization in aromatic N-oxides like pyridine N-oxide, when compared to their parent amines, contributes to a higher BDE. nih.gov

The computational approach allows for a systematic evaluation of structural effects on the N-O bond strength. Factors such as ring strain and the electronic environment of the nitrogen atom play a crucial role in determining the bond dissociation enthalpy. The data generated from these computational analyses are vital for understanding the reactivity of these molecules in various chemical transformations.

Spectroscopic and Crystallographic Characterization for Research Purposes

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insights into the molecular structure, connectivity, and dynamic behavior of 9-azabicyclo[3.3.2]decane;hydrochloride in solution.

Application of 2D NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, confirming the bicyclic structure. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.eduemerypharma.com For the 9-azabicyclo[3.3.2]decane skeleton, COSY spectra would reveal correlations between protons on adjacent carbons, allowing for the mapping of the proton spin systems within each of the bridges. orgsyn.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduemerypharma.com This technique is instrumental in assigning specific ¹³C peaks to their corresponding protons, distinguishing between CH, CH₂, and CH₃ groups within the structure. orgsyn.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH, ³JCH). sdsu.eduyoutube.com This is particularly valuable for identifying quaternary carbons and for piecing together the entire carbon skeleton by observing correlations across the nitrogen atom and between the different bridges of the bicyclic system. nih.gov

These techniques, when used in concert, provide a detailed and verified map of the molecular connectivity, leaving no ambiguity in the structural confirmation of the 9-azabicyclo[3.3.2]decane framework.

2D NMR Technique Information Gained Application to this compound
COSY ¹H-¹H scalar coupling correlationsTracing proton connectivity through the bicyclic rings.
HSQC One-bond ¹H-¹³C correlationsAssigning each carbon atom to its directly attached proton(s).
HMBC Long-range (2-3 bond) ¹H-¹³C correlationsConfirming the overall carbon skeleton and connectivity across heteroatoms.

Dynamic NMR for Conformational Studies and Stereomutation

The 9-azabicyclo[3.3.2]decane system is not rigid and can exist in multiple conformations, such as twin-chair and boat-chair forms. rsc.org Dynamic NMR (DNMR) involves acquiring NMR spectra at variable temperatures to study these conformational changes. nih.gov As the temperature is lowered, the rate of interconversion between conformers may slow down sufficiently on the NMR timescale to allow for the observation of separate signals for each distinct conformation. researchgate.net The analysis of line-shape changes and coalescence temperatures allows for the calculation of the energy barriers (ΔG‡) associated with processes like ring inversion, providing quantitative data on the stereomutation pathways and the relative stability of different conformers. nih.govnih.gov

Lanthanide Induced Shift (LIS) for Elucidating Molecular Architecture

Lanthanide Induced Shift (LIS) reagents are paramagnetic complexes that can reversibly coordinate to Lewis basic sites in a molecule, such as the nitrogen atom in the 9-azabicyclo[3.3.2]decane system. Upon coordination, these reagents induce significant shifts in the NMR signals of nearby protons. The magnitude of the induced shift is dependent on the distance and angle of the proton relative to the lanthanide ion. By analyzing these shifts, it is possible to gain detailed geometric information about the molecule's three-dimensional structure in solution. This technique has been effectively used to determine the population of boat-chair conformers in related bicyclo[3.3.1]nonane systems. nih.gov

X-ray Crystallography for Precise Structural and Conformational Determination

Single-crystal X-ray crystallography is the most powerful method for obtaining an unambiguous, three-dimensional structure of a molecule in the solid state. researchgate.netnih.gov It provides precise data on bond lengths, bond angles, and torsional angles.

Confirmation of Absolute Configuration and Diastereomeric Purity

For chiral derivatives of 9-azabicyclo[3.3.2]decane, X-ray crystallography is the definitive technique for determining the absolute configuration. nih.gov By analyzing the anomalous scattering of X-rays, particularly when a heavy atom is present or using high-quality data, the true handedness of a chiral molecule can be established. chem-soc.si This method was used to establish the absolute configuration of enantiomerically pure N-Boc 9-azabicyclo[3.3.1]nonane-2,6-dione. researchgate.net The resulting crystallographic data provides unequivocal proof of the absolute stereochemistry and can confirm the diastereomeric purity of a crystalline sample. researchgate.net

Parameter Description Significance
Space Group Describes the symmetry elements of the crystal lattice.Indicates whether the crystal is chiral (e.g., P2₁2₁2₁) or centrosymmetric.
Flack Parameter A value refined during structure determination using anomalous dispersion.A value near 0 confirms the correct absolute configuration; a value near 1 indicates the inverted structure. chem-soc.si
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the crystal's unit cell.Provides basic crystallographic fingerprint of the solid-state form.

Analysis of Intra- and Intermolecular Interactions in the Solid State

The crystal structure reveals not only the molecule's conformation but also how molecules are arranged in the crystal lattice. This allows for a detailed analysis of non-covalent interactions. In the case of this compound, the protonated nitrogen atom and the chloride counter-ion are key sites for strong intermolecular interactions, particularly hydrogen bonding (N⁺-H···Cl⁻). The analysis of the crystal packing can identify hydrogen-bonding networks, van der Waals forces, and other interactions that stabilize the crystal structure. nih.gov This information is crucial for understanding the solid-state properties of the compound.

Infrared Spectroscopy for Conformational Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive analytical technique utilized to probe the vibrational modes of molecules. For 9-Azabicyclo[3.3.2]decane hydrochloride, IR spectroscopy provides crucial insights into the identification of its functional groups and offers evidence for its conformational characteristics. The absorption of infrared radiation corresponds to the excitation of specific vibrational modes within the molecule, such as stretching and bending. The frequencies of these absorptions are characteristic of the bonds and functional groups present, as well as being sensitive to the molecule's steric and electronic environment.

In the case of 9-Azabicyclo[3.3.2]decane hydrochloride, the IR spectrum is dominated by features arising from the bicyclic amine structure and the presence of the hydrochloride salt. The formation of the salt by protonation of the tertiary amine nitrogen fundamentally alters the spectroscopic signature of the N-H group compared to a free secondary amine.

Detailed Research Findings

Functional Group Identification:

The most definitive feature in the IR spectrum of an amine salt is the absorption due to the ammonium (B1175870) ion (N-H⁺). In 9-Azabicyclo[3.3.2]decane hydrochloride, which is a tertiary amine salt, the key vibrational modes are associated with the N-H⁺ group and the C-H bonds of the bicyclic alkane framework.

N-H⁺ Stretching: The stretching vibration of the N-H⁺ bond in tertiary amine hydrochlorides typically appears as a broad and strong absorption band in the region of 2400-2700 cm⁻¹. This broadness is a result of hydrogen bonding and the ionic character of the group. This band is a clear indicator of the presence of the hydrochloride salt.

C-H Stretching: The aliphatic C-H stretching vibrations from the methylene (B1212753) (-CH₂-) groups in the decane (B31447) rings are observed in the 2850-3000 cm⁻¹ region. These are typically sharp to medium bands.

C-H Bending (Scissoring): The scissoring (or bending) vibrations of the CH₂ groups are expected to appear around 1450-1470 cm⁻¹.

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of absorptions corresponding to C-C stretching and various bending and twisting modes of the carbon skeleton. These bands are unique to the molecule's specific structure.

Conformational Analysis:

The bicyclo[3.3.2]decane system is a flexible bicyclic structure that can exist in several conformations, with the twin-chair and boat-chair forms being of particular interest. Research on various bicyclo[3.3.2]decane derivatives has shown that IR spectroscopy can be sensitive to conformational isomers. rsc.org

In certain derivatives of the bicyclo[3.3.2]decane system, abnormal C-H stretching and bending absorptions have been observed. rsc.org These have been attributed to transannular interactions, specifically the close proximity of the C-3 and C-7 methylene groups in a twin-chair conformation. rsc.org Such interactions can perturb the normal vibrational frequencies. The presence or absence of these abnormal peaks in the spectrum of 9-Azabicyclo[3.3.2]decane hydrochloride can provide evidence for its preferred conformation in the solid state or in a given solvent. The equilibrium between different conformers, such as a twin-chair and a boat-chair, can also be influenced by the formation of the hydrochloride salt and the resulting intermolecular interactions. rsc.org

Interactive Data Table of Expected IR Absorptions

The following table summarizes the expected characteristic infrared absorption bands for 9-Azabicyclo[3.3.2]decane hydrochloride based on established data for amine salts and bicyclic alkanes.

Wavenumber Range (cm⁻¹)IntensityVibrational ModeFunctional Group
2850-3000Medium to StrongC-H StretchingAliphatic -CH₂-
2400-2700Strong, BroadN-H⁺ StretchingTertiary Ammonium
1450-1470MediumCH₂ Bending (Scissoring)Aliphatic -CH₂-
< 1400Medium to WeakC-C Stretching, BendingBicyclic Skeleton

Computational and Theoretical Chemistry Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of molecules.

Density Functional Theory (DFT) has been effectively used to study the electronic properties and energetics of bridged bicyclic systems. For instance, DFT calculations have been employed to analyze the transition structures of hydroboration reactions involving 10-R-9-borabicyclo[3.3.2]decane reagents, which are structurally analogous to the 9-azabicyclo[3.3.2]decane system. nih.gov These studies highlight the capability of DFT to model complex chemical transformations with a high degree of accuracy.

While specific DFT studies on the electronic structure of 9-Azabicyclo[3.3.2]decane hydrochloride are not extensively documented in the literature, computational studies on related bridged bicyclic amines are prevalent. acs.orgnih.gov These studies often focus on understanding the impact of the bicyclic framework on the properties of the nitrogen atom.

Energetic properties of derivatives of the 9-Azabicyclo[3.3.2]decane system have been computationally investigated. For example, the N-O bond dissociation enthalpy of 1-Azabicyclo[3.3.2]decane N-oxide has been calculated, providing insight into the stability of this derivative. nih.gov

Table 1: Calculated Energetic Properties of a 1-Azabicyclo[3.3.2]decane Derivative
CompoundPropertyCalculated Value (kcal/mol)Computational Method
1-Azabicyclo[3.3.2]decane N-oxideN-O Bond Dissociation Enthalpy48.2 - 50.2Not Specified nih.gov

The modeling of reaction pathways and the characterization of transition states are crucial for understanding reaction mechanisms and predicting reactivity. Quantum chemical calculations are a primary tool for such investigations. For the bicyclo[3.3.2]decane system, DFT has been utilized to locate and analyze transition state structures in reactions such as alkene hydroboration. nih.gov These computational models can quantitatively predict enantioselectivity, demonstrating their predictive power.

Bridged bicyclic systems, such as the bicyclo[3.3.2]decane framework, inherently possess ring strain due to deviations from ideal bond angles and lengths. The introduction of a heteroatom like nitrogen can further influence this strain. Strain energy is a key factor in determining the stability and reactivity of these molecules.

Molecular mechanics calculations have been used to estimate the strain energy of the parent carbocycle, bicyclo[3.3.2]decane. These calculations provide a quantitative measure of the energetic cost of the molecule's constrained geometry.

Table 2: MMX Calculated Strain Energy for Bicyclo[3.3.2]decane
CompoundCalculated Strain Energy (kcal/mol)Conformation
Bicyclo[3.3.2]decane23.0out,out

The strain within the bicyclo[3.3.2]decane system is also evidenced by its chemical behavior. For instance, solvolysis studies of bicyclo[3.3.2]decyl derivatives have shown that hydride shifts are more facile compared to the related bicyclo[3.3.1]nonane system, a phenomenon that can be attributed to the unique strain characteristics of the [3.3.2] framework.

Molecular Mechanics (MM) and Dynamics Simulations for Conformational Landscapes

The bicyclo[3.3.2]decane system can exist in multiple conformations, and understanding the relative energies and interconversion barriers of these conformers is crucial for a complete picture of its chemical behavior. Molecular mechanics (MM) and molecular dynamics (MD) simulations are well-suited for exploring these conformational landscapes.

Studies on bicyclo[3.3.2]decane derivatives have indicated the presence of a conformational equilibrium between a twin-chair and a boat-chair conformation. rsc.org Experimental data from the reduction of a bicyclo[3.3.2]decan-3-one derivative suggested that there is essentially no free energy difference between these two conformers. rsc.org When the two-carbon bridge is constrained by a double bond, the preferred conformation shifts to a boat-chair form. rsc.org

While specific MM and MD studies on 9-Azabicyclo[3.3.2]decane are not detailed in the available literature, it is expected that the introduction of the nitrogen atom would influence the conformational preferences of the ring system. The nitrogen's lone pair and its ability to participate in hydrogen bonding (in the hydrochloride salt) would likely alter the relative stabilities of the chair and boat conformations.

Theoretical Descriptors and Their Correlation with Reactivity

Theoretical descriptors are numerical values derived from the computed structure of a molecule that can be correlated with its physical properties and chemical reactivity. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), or topological in nature.

For bridged bicyclic amines, descriptors related to the nitrogen atom, such as its charge, the energy of its lone pair orbital, and its accessibility, would be particularly relevant for predicting reactivity in reactions like nucleophilic attack or protonation. While no specific studies correlating theoretical descriptors with the reactivity of 9-Azabicyclo[3.3.2]decane have been found, this approach is a standard practice in computational chemistry for rationalizing and predicting chemical behavior.

Quantitative Structure-Activity Relationship (QSAR) Studies (if applicable as a scaffold for drug design, but not for specific biological activity)

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The 9-azabicyclo[3.3.2]decane framework, as a rigid, three-dimensional scaffold, has the potential to be used in the design of new therapeutic agents. Azabicycloalkane scaffolds are of significant interest in medicinal chemistry. nih.gov

While specific QSAR studies focusing on the 9-Azabicyclo[3.3.2]decane scaffold are not prominent in the literature, studies on the closely related 9-azabicyclo[3.3.1]nonane system have been conducted. rsc.org In these studies, the bicyclic core serves as a rigid template to orient substituents in specific spatial arrangements to interact with biological targets. QSAR models for such series of compounds often use a combination of electronic, steric, and lipophilic descriptors to predict activity. The development of such models can guide the synthesis of new analogs with potentially improved properties. mdpi.comscirp.org

Analysis of Noncovalent Interactions (e.g., QTAIM) within the Framework

A comprehensive review of available scientific literature did not yield specific studies applying Quantum Theory of Atoms in Molecules (QTAIM) or other detailed analyses of noncovalent interactions directly to the 9-Azabicyclo[3.3.2]decane;hydrochloride framework. While computational and theoretical studies, including QTAIM analysis, have been conducted on related bicyclic systems such as bicyclo[3.3.1]nonane derivatives, direct research findings and data tables for the specified compound are not present in the surveyed literature. researchgate.netrsc.org

In similar molecular systems, researchers have employed computational methods to analyze various noncovalent forces, including hydrogen bonds and van der Waals interactions. researchgate.net These studies often provide valuable insights into conformational preferences and the nature of chemical bonding. However, without specific research focused on this compound, a detailed discussion and presentation of data, as would be derived from a QTAIM analysis, is not possible at this time.

Further computational research is required to elucidate the specific noncovalent interaction landscape of this compound. Such studies would provide quantitative data on bond critical points, electron density distributions, and the energetic properties of these interactions, contributing to a more complete understanding of this compound's chemical nature.

Applications of the 9 Azabicyclo 3.3.2 Decane Motif in Academic Research

Strategic Use as a Synthetic Scaffold for Complex Molecules

The inherent structural rigidity and defined stereochemistry of the 9-azabicyclo[3.3.2]decane core make it an excellent starting point for the synthesis of complex molecular architectures. rsc.org Its bicyclic nature allows for the precise spatial arrangement of substituents, which is a critical aspect in the design of biologically active compounds and functional materials.

The concept of "privileged structures" in medicinal chemistry identifies scaffolds that are capable of binding to multiple biological targets. The 9-azabicyclo[3.3.2]decane skeleton, with its potential for diverse functionalization, represents an attractive core for the construction of compound libraries. By systematically modifying the substituents on the bicyclic frame, researchers can generate a multitude of analogues for high-throughput screening. While specific large-scale libraries based on this exact scaffold are not extensively documented in publicly available literature, the principles of scaffold-based library design are well-established. Such libraries are instrumental in the discovery of new lead compounds in drug discovery programs.

While the direct application of 9-azabicyclo[3.3.2]decane derivatives in asymmetric catalysis is an emerging area, the broader family of azabicyclic compounds has shown significant promise. For instance, the related 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) has been utilized as a catalytic oxidant in copper-catalyzed aerobic oxidation of alcohols. organic-chemistry.orgsigmaaldrich.com This highlights the potential of the nitrogen atom within the bicyclic framework to participate in catalytic cycles.

Furthermore, the analogous 9-borabicyclo[3.3.2]decane system has been extensively studied as a strategically designed chiral pocket for asymmetric allylboration and hydroboration reactions, achieving remarkable enantioselectivities. nih.gov These findings with the boron counterpart suggest that with appropriate chiral modifications, 9-azabicyclo[3.3.2]decane derivatives could be developed into effective chiral ligands or catalysts for a range of asymmetric transformations.

Development of Constrained Analogues and Bioisosteres

The rigid structure of the 9-azabicyclo[3.3.2]decane motif is particularly useful for creating conformationally constrained analogues of biologically active molecules, such as peptides. nih.gov By incorporating this scaffold, researchers can lock a molecule into a specific bioactive conformation, which can lead to enhanced potency and selectivity for a biological target. Azabicycloalkane amino acids, for example, have been designed as rigid surrogates of dipeptide units to mimic or induce reverse-turn motifs in peptides. nih.govnih.gov

Moreover, the 9-azabicyclo[3.3.2]decane framework can serve as a bioisostere for other cyclic or aromatic systems in drug design. nih.govprinceton.edu Bioisosteric replacement is a strategy used to modify a lead compound to improve its physicochemical properties, metabolic stability, or to explore new intellectual property. The three-dimensional and saturated nature of the 9-azabicyclo[3.3.2]decane core can be a valuable alternative to flat aromatic rings, potentially leading to compounds with improved drug-like properties. nih.gov

Exploration in Supramolecular Chemistry and Host-Guest Systems

The field of supramolecular chemistry focuses on the study of non-covalent interactions between molecules. jyu.fi The defined shape and potential for functionalization of the 9-azabicyclo[3.3.2]decane motif make it an interesting candidate for the construction of host-guest systems and larger supramolecular assemblies. Although specific examples involving this particular scaffold are not yet prevalent in the literature, the principles of host-guest chemistry suggest its potential utility.

The nitrogen atom can act as a hydrogen bond acceptor, and with appropriate functionalization, the scaffold could be designed to have a cavity-like structure capable of encapsulating smaller guest molecules. The study of such interactions provides fundamental insights into molecular recognition and can lead to the development of sensors, molecular capsules, and drug delivery systems.

Potential for Functional Material Design (excluding specific material properties)

The incorporation of well-defined molecular building blocks is a cornerstone of materials science. Bicyclic amines, in a broader context, are used in the synthesis of polymers and other functional materials. The rigid 9-azabicyclo[3.3.2]decane unit could be incorporated into polymer backbones or as pendant groups to impart specific conformational constraints and properties to the resulting material. While this remains a largely unexplored area for this specific compound, the potential exists for its use in the rational design of new materials with tailored architectures.

Q & A

Q. What role do stereochemical considerations play in the synthesis and biological activity of this compound derivatives?

  • Methodological Answer : Enantiomers exhibit divergent binding affinities (e.g., ΔΔG > 2 kcal/mol for chiral receptors). Asymmetric synthesis using Evans’ oxazolidinones or enzymatic resolution ensures enantiopurity (>99% ee). Stereochemical assignments via NOESY or X-ray ensure accurate SAR interpretations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.